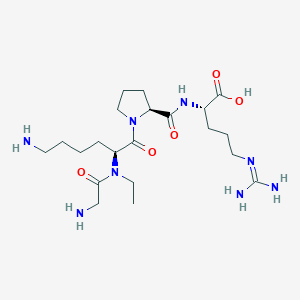

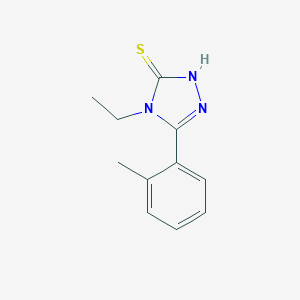

(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives often involves starting materials such as amino acids or their esters, which are transformed through reactions with carbonyl compounds and subsequent cyclization steps. For example, compounds structurally related to (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one have been synthesized from valine ester, showcasing the versatility of amino acids in constructing the oxazolidinone scaffold through reactions with phenylmagnesium bromide and ethyl chlorocarbonate (Hintermann & Seebach, 1998).

Scientific Research Applications

Synthesis and Chemical Properties

- (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, derived from (R)- or (S)-valine, is used in the preparation of soluble N-acyl-oxazolidinones. These oxazolidinones have high melting points and pronounced crystallization tendency, facilitating purification without chromatography (Hintermann & Seebach, 1998).

Application in Asymmetric Synthesis

- This compound is integral in the synthesis of β2-amino acids, where its modification into benzyl N-[(benzyloxy)methyl]carbamate improves the impurity profile in aminomethylation (Brocklehurst et al., 2010).

- It is utilized in the asymmetric synthesis of α-alkyl and β-alkyl aldehydes, offering high diastereoselectivity and yield (Bull et al., 2003).

Advancements in Organic Synthesis

- The compound facilitates the Michael addition of optically active oxazolidinones for efficient synthesis of β-amino acids containing a cyclopropane ring (Es-Sayed et al., 1993).

- It has been used in conjugate addition reactions, producing enantiomerically pure 1,4-diols with high diastereoselectivity (Gaul & Seebach, 2002).

Crystal Structure and Mechanistic Insights

- Research has explored the self-addition products from its alkylation, providing insights into the mechanism of formation and crystal structures (Abell et al., 1996).

- Studies have been conducted on its synthesis, offering a method for the creation of new chiral auxiliaries (Alexander et al., 2001).

Novel Applications and Discoveries

- It has been a component in the discovery and optimization of potent Δ-5 desaturase (D5D) inhibitors, showing significant in vitro activity and high oral bioavailability (Fujimoto et al., 2017).

- Its derivative, (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one, has been shown effective for stereoselective conjugate additions in the asymmetric synthesis of compounds like Aplysillamide B (Davies et al., 1999).

Enhancing Diastereoselectivity in Reactions

- Research has focused on controlling diastereoselectivity in metal-catalyzed 1,3-dipolar cycloaddition involving this compound, offering valuable insights into reaction mechanisms (Desimoni et al., 1999).

properties

IUPAC Name |

(4R)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHANMSUSBZRCX-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584256 |

Source

|

| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191090-40-1 |

Source

|

| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)

![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)

![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)